molecular formula C28H19N3O2S B11645034 3-amino-4-(furan-2-yl)-N-(naphthalen-2-yl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide

3-amino-4-(furan-2-yl)-N-(naphthalen-2-yl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11645034
M. Wt: 461.5 g/mol
InChI Key: KEZMPFLBHKJNJR-UHFFFAOYSA-N
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Description

3-amino-4-(furan-2-yl)-N-(naphthalen-2-yl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-(furan-2-yl)-N-(naphthalen-2-yl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Cyclization Reactions: These reactions involve the formation of the thieno[2,3-b]pyridine core.

    Amination Reactions: Introduction of the amino group at the 3-position.

    Coupling Reactions: Attachment of the furan-2-yl, naphthalen-2-yl, and phenyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-amino-4-(furan-2-yl)-N-(naphthalen-2-yl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, such as converting nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

3-amino-4-(furan-2-yl)-N-(naphthalen-2-yl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design.

    Materials Science: Application in the development of organic semiconductors.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 3-amino-4-(furan-2-yl)-N-(naphthalen-2-yl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide involves interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-4-(furan-2-yl)-N-(naphthalen-2-yl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide is unique due to its combination of functional groups and structural features

Properties

Molecular Formula

C28H19N3O2S

Molecular Weight

461.5 g/mol

IUPAC Name

3-amino-4-(furan-2-yl)-N-naphthalen-2-yl-6-phenylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C28H19N3O2S/c29-25-24-21(23-11-6-14-33-23)16-22(18-8-2-1-3-9-18)31-28(24)34-26(25)27(32)30-20-13-12-17-7-4-5-10-19(17)15-20/h1-16H,29H2,(H,30,32)

InChI Key

KEZMPFLBHKJNJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC=CO4)C(=C(S3)C(=O)NC5=CC6=CC=CC=C6C=C5)N

Origin of Product

United States

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